N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-8-4-9-16(12-15)21(13-20-11-5-10-17(20)22)18(23)14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDUFQIVQPRGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached via a condensation reaction with a suitable pyrrolidinone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential therapeutic effects.
Medicine: Research may focus on its potential as a drug candidate for treating various diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 2: Bioactivity Profiles of Benzamide Derivatives
Key Observations:
- Metal Complexes: Benzamides with piperidinyl or nitrophenyl groups form bioactive metal complexes, suggesting that the target compound’s pyrrolidinone moiety could similarly enhance metal-binding capacity .
- Anti-Inflammatory Potential: Benzimidazole-substituted benzamides exhibit potent activity , implying that the target compound’s pyrrolidinone group (a known pharmacophore in CNS drugs) might confer neuroprotective or analgesic effects.
Physicochemical Properties
Table 3: Physical and Spectral Data
Structural Influences:
- The 2-oxopyrrolidinone group in the target compound likely increases polarity and solubility in aprotic solvents (e.g., DMSO) compared to simpler chlorophenyl derivatives.
Biological Activity
N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential neuroleptic and antipsychotic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H19ClN2O3
- Molecular Weight : 348.82 g/mol
The presence of a chlorophenyl group and a pyrrolidinone moiety suggests potential interactions with various biological targets, including neurotransmitter receptors.
The biological activity of this compound primarily stems from its ability to modulate neurotransmitter systems. The compound has been shown to interact with dopamine receptors, which are critical in the treatment of psychotic disorders. Its structural similarity to known neuroleptics suggests that it may exhibit comparable pharmacological effects.
Key Mechanisms:
- Dopamine Receptor Antagonism : The compound may inhibit dopamine D2 receptors, which is a common mechanism among antipsychotic drugs.
- Serotonin Receptor Interaction : Potential modulation of serotonin receptors could also contribute to its therapeutic effects.
- Neuroprotective Effects : Some studies indicate that similar compounds can protect neuronal cells from stress-induced apoptosis, suggesting a broader therapeutic profile.
In Vivo Studies
Research has demonstrated the efficacy of related benzamide derivatives in preclinical models. For instance, a study evaluating various benzamides for their neuroleptic activity found that compounds with similar structures exhibited significant inhibition of apomorphine-induced stereotyped behavior in rats, indicating potential antipsychotic effects .
| Compound | Max Activity (%) | EC50 (μM) |
|---|---|---|
| 1 | 97 | 6 ± 1 |
| 5a | 45 | 18 ± 4 |
| 5g | 88 | 13 ± 1 |
This table summarizes the biological activity of selected compounds related to this compound. The data indicates that modifications to the benzamide structure can significantly influence potency and efficacy .
Case Studies
Case Study 1: Neuroleptic Activity
A comparative study on benzamide derivatives revealed that this compound showed a favorable profile in reducing stereotypic behavior in rodent models, suggesting its potential as a neuroleptic agent. The study highlighted the importance of structural modifications in enhancing activity compared to traditional agents like haloperidol .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of related compounds on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The findings indicated that certain analogs exhibited protective effects against cell death, underscoring the compound's potential beyond neuroleptic applications .
Q & A
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, and how can reaction conditions be fine-tuned to maximize yield?
The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core via coupling 3-chlorobenzoic acid derivatives with appropriate amines under dehydrating conditions (e.g., using carbodiimide coupling agents). Subsequent introduction of the 2-oxopyrrolidin-1-ylmethyl group may employ nucleophilic substitution or reductive amination. Key parameters include solvent choice (e.g., DMF or THF for polar aprotic conditions), temperature control (60–80°C for amide bond formation), and catalysts (e.g., DMAP for acylation). Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR (¹H/¹³C): Essential for confirming the benzamide backbone and substituent integration (e.g., distinguishing aromatic protons at δ 7.2–7.8 ppm and pyrrolidinone carbonyl at ~δ 170 ppm).
- HPLC-MS: Validates molecular weight (e.g., [M+H]⁺ peaks) and monitors purity (>95% by UV detection at 254 nm).
- IR Spectroscopy: Identifies carbonyl stretches (1660–1680 cm⁻¹ for amide C=O) and N-H bending modes. Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Begin with in vitro cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Concurrently, assess kinase inhibition (e.g., EGFR or CDK2) via enzymatic assays to identify mechanistic targets. Dose-response curves (IC₅₀ values) and selectivity indices (e.g., vs. non-cancerous HEK293 cells) provide early efficacy and safety insights .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance target affinity?
- Scaffold Modifications: Introduce substituents (e.g., electron-withdrawing groups on the benzamide ring) to modulate electronic effects.
- Bioisosteric Replacement: Replace the pyrrolidinone moiety with morpholinone or piperidinone to assess conformational flexibility.
- Molecular Docking: Use software like AutoDock Vina to predict binding modes with targets (e.g., Bcl-2 proteins) and guide rational design. Validate predictions with SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies resolve contradictions in crystallographic data during structural analysis?
- High-Resolution X-ray Diffraction: Employ synchrotron radiation for datasets with resolution <1.0 Å. Refinement via SHELXL (with TWIN/BASF commands for twinned crystals) improves accuracy.
- Electron Density Maps: Analyze residual peaks to identify disordered solvent molecules or alternative conformers.
- Cross-Validation: Compare with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths/angles .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
- Prodrug Design: Mask polar groups (e.g., amide) with ester prodrugs to enhance intestinal absorption.
- Nanocarrier Systems: Encapsulate in PLGA nanoparticles for sustained release and reduced hepatic first-pass metabolism.
- Metabolic Stability Assays: Use liver microsomes to identify CYP450-mediated degradation hotspots and guide structural tweaks .
Q. What statistical methods are appropriate for analyzing conflicting bioactivity data across studies?
- Meta-Analysis: Pool data from multiple assays using random-effects models to account for inter-study variability.
- Multivariate Regression: Correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values to identify confounding factors.
- Machine Learning: Train Random Forest models on public bioactivity datasets to predict outliers and refine experimental design .
Methodological Notes
- Key Citations: Prioritized peer-reviewed synthesis protocols () and mechanistic studies ().
- Experimental Reproducibility: Detailed reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and purity thresholds ensure replicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
